2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide

Description

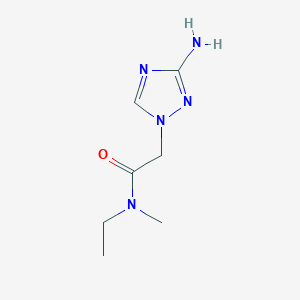

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide (CAS: 1184256-43-6) is a heterocyclic acetamide derivative featuring a 3-amino-1,2,4-triazole moiety linked to an N-ethyl-N-methylacetamide group. Its molecular formula is C7H13N5O, with a molecular weight of 183.21 g/mol . The compound’s structure includes a triazole ring, known for its role in hydrogen bonding and metal coordination, and a branched alkyl substituent (ethyl-methyl) on the acetamide nitrogen, which may enhance lipophilicity and metabolic stability compared to simpler analogs.

Properties

Molecular Formula |

C7H13N5O |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide |

InChI |

InChI=1S/C7H13N5O/c1-3-11(2)6(13)4-12-5-9-7(8)10-12/h5H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

WUJZINQVZKMZLW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)CN1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide typically involves two main stages:

- Formation of the 3-amino-1,2,4-triazole core.

- Introduction of the N-ethyl-N-methylacetamide substituent at the 1-position of the triazole ring.

Two convergent synthetic routes have been reported for related 3-amino-1,2,4-triazole derivatives, which can be adapted for this compound:

- Route A: Cyclization of substituted hydrazinecarboximidamide derivatives with formic acid equivalents to yield the 3-amino-1,2,4-triazole ring.

- Route B: Ring closure starting from thiourea or hydrazinecarbothioamide derivatives bearing the desired substituents.

These routes allow for variation of substituents on the triazole ring and side chains, enabling the synthesis of a broad range of derivatives, including N-ethyl-N-methylacetamide substitution.

Specific Preparation of the N-ethyl-N-methylacetamide Side Chain

The N-ethyl-N-methylacetamide moiety can be introduced via acylation reactions of the corresponding amine with activated acetic acid derivatives. A preferred method involves:

- Reacting the amine precursor (3-amino-1H-1,2,4-triazole derivative) with isopropenyl acetate as an activated acetic acid derivative.

- This reaction is conducted in an organic solvent such as toluene at controlled temperatures to ensure selective acylation of the methylamine nitrogen without over-acylation.

- The byproduct acetone can be removed by distillation to purify the product.

- Alternative acylating agents like acetic anhydride or acetyl chloride tend to produce significant amounts of diacylated byproducts and are less preferred.

Detailed Synthetic Procedure Example

A representative synthetic sequence for the preparation of This compound can be outlined as follows:

Alternative Approaches and Microwave-Assisted Synthesis

Research has also demonstrated microwave-assisted synthesis as an efficient method to accelerate ring closure and substitution reactions in related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives. This approach involves:

- Using succinic anhydride and aminoguanidine hydrochloride as starting materials.

- Reaction with various amines under microwave irradiation to promote nucleophilic ring opening and recyclization to the triazole ring.

- This method is particularly effective for aliphatic amines, which would include ethyl and methyl substituents.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazinecarboximidamide Cyclization | Thiourea or thiosemicarbazide derivatives | Formic acid or equivalents | Reflux in ethanol or heating | High yield, versatile substitution | Requires careful control of cyclization |

| Acylation with Isopropenyl Acetate | Amino-triazole intermediate | Isopropenyl acetate, toluene | Elevated temperature | Selective monoacylation, minimal byproducts | Sensitive to reaction time and temperature |

| Microwave-Assisted Synthesis | Succinic anhydride, aminoguanidine hydrochloride, amines | Microwave irradiation | Short reaction times, controlled heating | Rapid synthesis, good for aliphatic amines | Less effective with aromatic amines |

Research Outcomes and Analytical Data

Yields and Purity

- The cyclization step to form the 3-amino-1,2,4-triazole core typically proceeds with yields ranging from 70% to 90%, depending on the substituents and reaction conditions.

- Acylation with isopropenyl acetate yields the desired N-substituted acetamide in yields exceeding 85%, with minimal formation of diacylated byproducts.

- Microwave-assisted methods have demonstrated comparable yields but with significantly reduced reaction times (minutes instead of hours).

Characterization Techniques

- NMR Spectroscopy: Used to confirm the formation of the triazole ring and the presence of the acetamide substituent, including analysis of tautomerism in the triazole ring.

- X-ray Crystallography: Provides definitive structural confirmation of the heterocyclic core and substitution pattern.

- Mass Spectrometry and IR Spectroscopy: Employed to verify molecular weight and functional groups.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . This inhibition disrupts metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of 1,2,4-triazole-acetamide derivatives, where modifications to the acetamide substituent significantly influence physicochemical properties and biological activity. Key analogs include:

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- The N-ethyl-N-methyl group in the target compound strikes a balance between lipophilicity (logP ~1.2 predicted) and aqueous solubility, critical for blood-brain barrier penetration in anticonvulsant applications .

- N-cyclopropyl analogs may display improved metabolic stability due to resistance to oxidative degradation, a common issue with alkyl chains .

Biological Activity

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide is a compound that belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C_8H_{13N_5O. Its structure includes a triazole ring which is known for contributing to various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H13N5O |

| Molecular Weight | 183.22 g/mol |

| Appearance | White to off-white powder |

| Storage Conditions | Room temperature |

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with N-ethyl-N-methylacetamide in an appropriate solvent under controlled conditions. This method has been optimized to yield high purity and good yields.

Antimicrobial Activity

Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is attributed to the inhibition of cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Research demonstrates that certain triazole compounds can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. For instance, related compounds have shown IC50 values ranging from 1.95 μM to 4.24 μM against cancer cell lines such as MCF-7 and HCT-116 . This suggests that this compound may possess similar anticancer activity.

The biological activity of triazole derivatives often involves interaction with specific biological targets. The presence of the triazole ring allows for hydrogen bonding and coordination with metal ions in enzymes. This interaction can lead to inhibition of enzymatic activity and subsequent biological effects .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of triazole derivatives for their antimicrobial effectiveness against clinical isolates. The results indicated that compounds with a similar structural motif to this compound exhibited significant inhibition zones against tested pathogens.

Case Study 2: Anticancer Activity in vitro

In a separate investigation targeting cancer cell lines, a derivative structurally related to our compound was tested for its cytotoxic effects. The study reported that this derivative induced apoptosis in cancer cells through the inhibition of TS activity. The findings suggest potential applications in cancer therapy .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" approach. Key steps include:

- Reacting an alkyne-functionalized precursor (e.g., N-ethyl-N-methylacetamide derivatives) with an azide-containing 3-amino-1,2,4-triazole.

- Catalytic systems: Copper sulfate pentahydrate and sodium ascorbate in a t-BuOH:H₂O (3:1) solvent mixture at room temperature for 6–8 hours .

- Purification via recrystallization (ethanol) and validation using TLC, FT-IR, and NMR spectroscopy.

Q. How is structural characterization performed for this compound?

- FT-IR : Confirms functional groups (e.g., C=O at ~1670–1680 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., –NCH₂CO– at δ 5.38–5.48 ppm in DMSO-d₆) and carbon signals (e.g., acetamide carbonyl at ~165 ppm) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ via HRMS) .

Q. What crystallographic tools are used for structural determination?

SHELX programs (e.g., SHELXL, SHELXS) enable high-resolution refinement of crystal structures. Key steps:

- Data collection from X-ray diffraction.

- Structure solution via direct methods (SHELXS) and refinement (SHELXL) with anisotropic displacement parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity and yield?

- Catalyst tuning : Adjust Cu(I) concentrations to minimize byproducts (e.g., 10 mol% Cu(OAc)₂ in t-BuOH:H₂O enhances regioselectivity for 1,4-triazole isomers) .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of azide intermediates .

- Temperature control : Room-temperature reactions reduce side reactions compared to thermal cycloaddition .

Q. What computational methods predict the compound’s biological activity?

- Molecular docking : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., aromatase for anticancer activity).

- PASS prediction : Evaluates potential biological targets (e.g., antimicrobial, cytotoxic activity) based on structural analogs .

- Example: Triazole-acetamide derivatives show high affinity for kinase domains due to hydrogen bonding with –NH and C=O groups .

Q. How do structural modifications impact pharmacological properties?

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance cytotoxicity (e.g., IC₅₀ values <10 µM in MCF-7 cells) .

- Triazole vs. imidazole cores : Triazoles improve metabolic stability compared to imidazoles due to reduced oxidative metabolism .

Q. How are data contradictions resolved in spectral analysis?

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to resolve –CH₂– environments in crowded regions (e.g., δ 7.0–8.5 ppm for aromatic protons) .

- Impurity identification : LC-MS traces detect byproducts (e.g., unreacted azides) for column chromatography optimization .

Q. What sustainable synthesis strategies are emerging?

- Continuous-flow reactors : Reduce reaction times and improve scalability (e.g., microreactors for CuAAC) .

- Solvent-free conditions : Mechanochemical grinding of azides and alkynes minimizes waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.